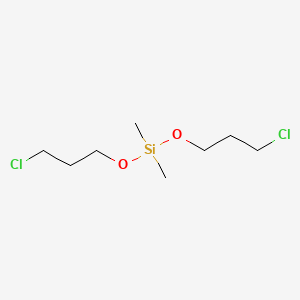

Bis(3-chloropropoxy)dimethylsilane

Description

Overview of Organosilane Chemical Structures and Reactivity in Advanced Materials Science

Organosilanes are a versatile class of silicon-containing compounds that feature a silicon-carbon bond. zmsilane.comontosight.ai Their general formula, RnSi(OX)4-n, highlights two key components: an organo-functional group (R) and a hydrolyzable alkoxy or acetoxy group (OX). nih.gov This dual functionality is central to their utility in advanced materials science. nih.govresearchgate.net

The reactivity of organosilanes is primarily governed by the hydrolysis of the alkoxy groups, which, in the presence of water, transform into reactive silanol (B1196071) groups (Si-OH). zmsilane.comyoutube.com These silanols can then undergo condensation reactions, either with each other to form stable siloxane bonds (Si-O-Si) or with hydroxyl groups on the surface of inorganic materials like glass and metals. researchgate.netyoutube.com This process allows organosilanes to act as molecular bridges, forming durable chemical links between different materials. nih.gov

This unique reactivity makes organosilanes indispensable as coupling agents, adhesion promoters, and crosslinking agents in a wide array of applications, including coatings, adhesives, and composites. researchgate.netulprospector.com By modifying surfaces and creating robust networks, they significantly enhance the mechanical and chemical properties of materials. nih.gov

Positioning of Bis(3-chloropropoxy)dimethylsilane within Halogenated Organosilanes and Bifunctional Silanes

This compound fits into two important subclasses of organosilanes: halogenated organosilanes and bifunctional silanes.

Halogenated Organosilanes are organosilanes that contain one or more halogen atoms (e.g., chlorine, bromine). google.comsydney.edu.au The presence of a halogen, such as chlorine in the 3-chloropropyl group, introduces a reactive site. The carbon-halogen bond is polar, making the carbon atom susceptible to nucleophilic attack, which allows for a variety of substitution reactions. sydney.edu.au The reactivity of these compounds can be influenced by the type and number of halogen atoms present. noaa.gov Halogenated organosiloxanes, derived from the partial hydrolysis of halosilanes, are valuable intermediates in the synthesis of other polymers. google.com

Bifunctional Silanes are molecules that possess two reactive centers, enabling them to react with two different types of materials or to act as crosslinkers. nih.govnih.gov In the case of this compound, the "bifunctional" nature refers to the two chloropropoxy groups attached to the central silicon atom. Each of these groups can potentially react independently, allowing the molecule to bridge two surfaces or polymer chains. These types of silanes are often used as reactive compatibilizers in polymer composites to enhance the bond between organic polymers and inorganic fillers. nih.gov

Therefore, this compound is a bifunctional, halogenated organosilane. Its structure, featuring a central dimethylsilyl unit flanked by two 3-chloropropoxy arms, provides specific reactive capabilities for chemical synthesis and materials science applications.

Current Research Landscape and Underexplored Facets of this compound

The current research landscape for this compound is relatively specialized. Its primary utility appears to be as a synthetic intermediate in the preparation of other organosilane derivatives. The two chloropropyl groups serve as reactive handles that can be modified to introduce other functionalities. For instance, the chlorine atoms can be displaced in nucleophilic substitution reactions to create new compounds.

While specific research focused solely on this compound is not extensive, related compounds offer insights into its potential applications. For example, similar bifunctional silanes are used to synthesize novel polymers and materials with tailored properties. Research on related compounds like bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, synthesized via a hydrosilylation reaction, highlights the development of UV-curable resins for applications such as 3D printing, showcasing excellent photosensitivity and thermal stability. mdpi.com

Underexplored Facets:

Polymer Synthesis: There is potential for more extensive investigation into the use of this compound as a monomer or crosslinking agent in the synthesis of novel silicon-containing polymers. The resulting polymers could exhibit interesting thermal, mechanical, and optical properties.

Surface Modification: While the potential for surface modification exists, detailed studies on the interaction of this compound with various substrates (e.g., silica (B1680970), metal oxides) and the properties of the resulting modified surfaces are not widely reported.

Reaction Kinetics and Mechanisms: A deeper understanding of the reaction kinetics and mechanisms involved in the substitution reactions of the chloropropyl groups could enable more precise control over the synthesis of new materials.

Comparative Studies: Comprehensive comparative studies with other bifunctional silanes could help to delineate the specific advantages or disadvantages of using the 3-chloropropoxy functional group in particular applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13617-12-4 |

| Molecular Formula | C8H18Cl2O2Si |

| Purity | 0.97 |

This table is based on data from reference alfa-chemistry.comlabshake.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H18Cl2O2Si |

|---|---|

Molecular Weight |

245.22 g/mol |

IUPAC Name |

bis(3-chloropropoxy)-dimethylsilane |

InChI |

InChI=1S/C8H18Cl2O2Si/c1-13(2,11-7-3-5-9)12-8-4-6-10/h3-8H2,1-2H3 |

InChI Key |

DXDYFBOTCIFPOI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(OCCCCl)OCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for Bis 3 Chloropropoxy Dimethylsilane

Direct Synthesis Pathways and Reaction Optimization

Direct synthesis aims to construct the target molecule in a single step from readily available starting materials. For Bis(3-chloropropoxy)dimethylsilane, a potential direct route is the reaction between a dimethylsilane (B7800572) source and 3-chloro-1-propanol (B141029). A common challenge in this approach is controlling the degree of substitution on the silicon atom to favor the desired disubstituted product over mono- or polysubstituted byproducts.

One such direct method is the dehydrogenative coupling of dimethylsilane with 3-chloro-1-propanol. This reaction typically requires a catalyst to proceed efficiently and results in the formation of hydrogen gas as the only byproduct.

Reaction Scheme: (CH₃)₂SiH₂ + 2 HO(CH₂)₃Cl → (CH₃)₂Si(O(CH₂)₃Cl)₂ + 2 H₂

Optimization of this reaction involves a systematic study of various parameters to maximize the yield and purity of this compound. Key variables include the choice of catalyst, solvent, reaction temperature, and the stoichiometric ratio of the reactants.

Below is an illustrative table showcasing potential optimization parameters for this direct synthesis.

| Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |

| RhCl(PPh₃)₃ (1%) | Toluene | 80 | 12 | 75 |

| Karstedt's Catalyst (0.5%) | THF | 60 | 8 | 85 |

| Pt/C (5%) | Dioxane | 100 | 24 | 60 |

Precursor-Based Synthetic Routes to this compound

Precursor-based routes involve a multi-step approach where a functionalized silane (B1218182) intermediate is first synthesized and then converted to the final product. This strategy often allows for greater control over the final structure and can lead to higher purity products.

A common and effective precursor-based method involves the use of dichlorodimethylsilane (B41323) as the starting silicon source. The synthesis proceeds in a stepwise manner, first producing a monochlorinated intermediate, followed by the introduction of the second chloropropoxy group.

Step 1: Synthesis of (3-chloropropoxy)dimethylchlorosilane (CH₃)₂SiCl₂ + HO(CH₂)₃Cl → (CH₃)₂Si(Cl)(O(CH₂)₃Cl) + HCl

This initial step is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction towards the product.

Step 2: Synthesis of this compound (CH₃)₂Si(Cl)(O(CH₂)₃Cl) + HO(CH₂)₃Cl → (CH₃)₂Si(O(CH₂)₃Cl)₂ + HCl

Similar to the first step, a base is essential to neutralize the generated HCl and ensure the completion of the reaction. This two-step approach provides a high degree of control over the substitution pattern on the silicon atom.

Research into alternative precursors aims to develop more efficient, cost-effective, and environmentally benign synthetic routes. Alternative silicon precursors can offer different reactivity profiles and may circumvent the production of corrosive byproducts like HCl.

One such alternative is the use of dimethoxydimethylsilane. The reaction with 3-chloro-1-propanol is a transesterification process, producing methanol (B129727) as a byproduct, which is less corrosive and easier to handle than HCl.

Reaction with Dimethoxydimethylsilane: (CH₃)₂Si(OCH₃)₂ + 2 HO(CH₂)₃Cl → (CH₃)₂Si(O(CH₂)₃Cl)₂ + 2 CH₃OH

This reaction is often catalyzed by either an acid or a base. While 3-chloro-1-propanol is a common and readily available halogenated organic precursor, research continues to explore other functionalized alcohols that could be used to synthesize related alkoxysilanes. nih.gov

Mechanistic Studies of Chloropropoxy Group Introduction and Silane Formation

The formation of the Si-O-C bond in this compound synthesis is governed by nucleophilic substitution mechanisms. The specifics of the mechanism depend on the nature of the silicon precursor.

When using chlorosilanes like dichlorodimethylsilane, the reaction proceeds via a nucleophilic attack of the alcoholic oxygen on the electrophilic silicon center. This attack results in the displacement of a chloride ion. The deprotonation of the alcohol by a base enhances its nucleophilicity, thereby facilitating the reaction.

In the case of dehydrogenative coupling with hydrosilanes, the mechanism is more intricate and is mediated by the catalyst. For instance, with transition metal catalysts, the reaction often involves the oxidative addition of the Si-H bond to the metal center, followed by alcoholysis and subsequent reductive elimination of the final product.

The etherification reaction can also be mediated by chlorodimethylsilane, which possesses both reducing and Lewis acidic properties, facilitating the coupling of alcohols. acs.org

Role of Catalytic Systems in this compound Synthesis

Catalysts are pivotal in many synthetic routes to this compound, as they enhance reaction rates, improve selectivity, and enable reactions to occur under milder conditions.

Hydrosilylation and Dehydrogenative Coupling: Transition metal complexes, particularly those based on platinum (e.g., Karstedt's catalyst) and rhodium, are highly effective for these reactions. nii.ac.jp These catalysts are known for their high activity and selectivity. nii.ac.jp Nickel pincer complexes have also been shown to be effective catalysts in related hydrosilylation reactions. organic-chemistry.org

Reactions with Chlorosilanes: While the base used in these reactions (e.g., triethylamine, pyridine) is technically a reagent as it is consumed, it plays a critical catalytic role by activating the alcohol and neutralizing the HCl byproduct.

Transesterification Reactions: The synthesis involving alkoxysilanes can be catalyzed by both Brønsted and Lewis acids or bases. The choice of catalyst depends on the specific substrates and desired reaction kinetics.

The development of novel catalytic systems remains an active area of research, with a focus on using more abundant and less toxic metals, as well as exploring metal-free catalytic options.

Polymerization and Oligomerization Behavior of Bis 3 Chloropropoxy Dimethylsilane

Homopolymerization Pathways and Resulting Polymer Architectures

There is no evidence in the surveyed literature to suggest that Bis(3-chloropropoxy)dimethylsilane acts as a monomer in ring-opening polymerization (ROP). ROP mechanisms typically involve cyclic monomers, such as hexamethylcyclotrisiloxane (B157284) (D3), which can be initiated to form linear polymer chains. rsc.org this compound is a linear, not a cyclic, molecule. While related monofunctional chlorosilanes are used to terminate such polymerizations, studies detailing the use of the bifunctional this compound to either initiate or participate in the propagation of ROP are not available.

Theoretically, this compound could undergo polycondensation. The two terminal 3-chloropropyl groups are potential reactive sites for substitution reactions with appropriate difunctional nucleophiles (e.g., diols, diamines, or dithiols) to yield linear polymers. This would be a copolymerization rather than a homopolymerization.

For homopolymerization, the monomer would need to react with itself. A potential, though undocumented, pathway could involve a Wurtz-type coupling reaction using an alkali metal to form carbon-carbon bonds between monomers, yielding a polymer with a repeating -[Si(CH₃)₂-O-(CH₂)₃-(CH₂)₃-O]- structure. Another speculative route could involve converting the chloro- groups to a more reactive species that could then condense. However, no research findings or data tables for such polycondensation reactions of this compound exist in the public domain. The analogous polycondensation of bis(trialkoxysilanes) to form bridged xerogels proceeds via hydrolysis and condensation of the alkoxy groups, a chemically different process. researchgate.net

Copolymerization Strategies Incorporating this compound

The bifunctional nature of this compound makes it a candidate for integration into silicone-based polymer networks as a crosslinker or a chain extender. For example, it could react with silanol-terminated polydimethylsiloxane (B3030410) (PDMS) chains. The reaction between the chloropropyl groups and silanol (B1196071) (Si-OH) groups, however, is not a standard method for creating silicone networks. A more plausible route would be the reaction of the chloro- groups with other nucleophilic sites within a pre-formed polymer. Despite this theoretical potential, no specific studies or data were found that demonstrate or quantify this approach.

This compound could theoretically be used to graft siloxane moieties onto existing organic polymer backbones. If a polymer contains nucleophilic functional groups (e.g., hydroxyl, amine), these sites could react with one or both of the chloro- groups on the silane (B1218182) molecule via nucleophilic substitution. This would attach the –(CH₂)₃-O-Si(CH₃)₂-O-(CH₂)₃-Cl segment as a side chain. If both chloro- groups react with different polymer backbones, it could function as a crosslinker. No published research detailing such a grafting strategy using this specific compound was identified.

Tailored Polymer Structures and Advanced Macromolecular Designs from this compound

Due to the absence of foundational research on the polymerization of this compound, there is no information available on its use in creating tailored polymer structures or advanced macromolecular designs. The development of novel polymers with specific properties, such as hyperbranched polymers or well-defined block copolymers, relies on a thorough understanding of a monomer's reactivity, which is currently not established for this compound. researchgate.net

Synthesis of Crosslinked Polymeric Materials

The bifunctionality of this compound makes it a suitable candidate for the formation of crosslinked polymeric materials. The fundamental reaction pathway involves the hydrolysis of the chloropropoxy groups to form silanol intermediates, followed by condensation to create a three-dimensional siloxane network.

Hydrolysis: In the presence of water, the Si-O-C bonds are cleaved, yielding silanol groups and 3-chloropropanol as a byproduct. This reaction is typically catalyzed by acids or bases.

Si(CH₃)₂(OCH₂CH₂CH₂Cl)₂ + 2H₂O → Si(CH₃)₂(OH)₂ + 2HOCH₂CH₂CH₂Cl

Condensation: The newly formed silanol groups are highly reactive and can condense with each other or with remaining chloropropoxy groups to form siloxane (Si-O-Si) bridges. This process releases either water or 3-chloropropanol.

2Si(CH₃)₂(OH)₂ → (CH₃)₂Si(OH)-O-Si(OH)(CH₃)₂ + H₂O (CH₃)₂Si(OH)₂ + Si(CH₃)₂(OCH₂CH₂CH₂Cl)₂ → (CH₃)₂Si(OH)-O-Si(OCH₂CH₂CH₂Cl)(CH₃)₂ + HOCH₂CH₂CH₂Cl

The continuation of these condensation reactions in three dimensions leads to the formation of a highly crosslinked polysiloxane network. The properties of the final material, such as hardness, thermal stability, and solvent resistance, would be influenced by the degree of crosslinking. This, in turn, can be controlled by reaction conditions such as the concentration of water, catalyst, temperature, and the presence of other co-monomers.

While direct studies on this compound are limited, research on the hydrolysis and condensation of other dialkoxysilanes provides insight into the expected behavior. For instance, the polycondensation of dimethyldiethoxysilane has been extensively studied and is known to form linear and cyclic polysiloxanes, which can further react to form crosslinked networks. The presence of the 3-chloropropyl group in this compound offers an additional reactive site for post-polymerization modification, potentially allowing for the introduction of other functionalities or for secondary crosslinking reactions.

Development of Block and Star Copolymers

The synthesis of more complex macromolecular architectures, such as block and star copolymers, using this compound as a monomer is theoretically plausible, though it would require carefully controlled reaction conditions to manage the reactivity of the two chloropropoxy groups.

Block Copolymers:

The synthesis of block copolymers would likely involve a sequential addition of monomers. For instance, a living polymerization technique, such as anionic ring-opening polymerization of a cyclic siloxane, could be initiated, followed by the addition of this compound to form a second block. The challenge would be to control the polycondensation of the this compound to prevent immediate gelation and allow for the formation of a well-defined block.

Alternatively, the chloropropyl groups on a pre-synthesized polymer could be used as initiation sites for the polymerization of another monomer, leading to the formation of a graft copolymer, which is a type of branched block copolymer. Research on the synthesis of siloxane-siloxane block copolymers with 3-chloropropyl groups pendant to the siloxane chain has demonstrated the feasibility of using related monomers in controlled polymerizations. researchgate.net

Star Copolymers:

The creation of star copolymers could be envisioned by using a multifunctional core molecule to initiate the polymerization of this compound from multiple sites. The number of arms of the star polymer would be determined by the functionality of the core initiator. The controlled hydrolysis and condensation of the dialkoxysilane would be critical to build the arms of the star without extensive crosslinking between them.

The development of well-defined block and star copolymers would allow for the tailoring of material properties by combining the characteristics of different polymer segments within a single macromolecule. For example, combining a flexible polysiloxane block with a more rigid block derived from another type of monomer could lead to thermoplastic elastomers.

Kinetic and Mechanistic Investigations of this compound Polymerization

The polymerization proceeds via a sol-gel process, which involves hydrolysis and condensation reactions. researchgate.net The rates of these reactions are influenced by several factors:

pH of the reaction medium: Both hydrolysis and condensation are catalyzed by acids and bases. The rate of hydrolysis is generally faster at low and high pH values, while the rate of condensation is typically highest at a pH around 7.

Water concentration: Water is a reactant in the hydrolysis step, so its concentration directly affects the rate of this reaction. The ratio of water to silane is a critical parameter in controlling the extent of hydrolysis and subsequent condensation.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rates.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation. The activation energies for the hydrolysis and condensation of similar alkoxysilanes have been determined in various studies. For example, the activation energy for the epoxy ring opening in γ-glycidoxypropyltrimethoxysilane, a related compound, was estimated to be 68.4 kJ/mol. researchgate.net

Mechanistic Considerations:

The mechanism of hydrolysis involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the chloropropoxy group. This can proceed through different pathways depending on the catalyst used. In acidic conditions, the oxygen of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water. In basic conditions, hydroxide (B78521) ions directly attack the silicon atom.

The condensation mechanism involves the reaction between two silanol groups to form a siloxane bond and a molecule of water, or between a silanol group and an alkoxide group to form a siloxane bond and an alcohol molecule.

To provide a quantitative perspective, the following table presents typical kinetic data for the hydrolysis of other alkoxysilanes, which can serve as an estimate for the behavior of this compound under similar conditions.

| Alkoxysilane | Reaction Conditions | Hydrolysis Rate Constant (k) |

| Tetraethoxysilane (TEOS) | Acidic (HCl catalyzed) | Varies with pH and temperature |

| Methyltrimethoxysilane (MTMS) | Acidic (acetic acid catalyzed) | Varies with pH and temperature |

| γ-Aminopropyltriethoxysilane (APTES) | Aqueous solution | Varies with pH |

This table is illustrative and based on data for analogous compounds. Actual rates for this compound would need to be determined experimentally.

Detailed kinetic studies on this compound would likely employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the chloropropoxy groups and the formation of silanol and siloxane species in real-time. Such investigations would be crucial for the rational design and synthesis of novel materials based on this promising monomer.

Derivatization and Functionalization Chemistry of Bis 3 Chloropropoxy Dimethylsilane

Chemical Transformations at the Chloropropyl Moieties

The presence of terminal chlorine atoms on the propyl chains of Bis(3-chloropropoxy)dimethylsilane provides reactive sites for a variety of chemical modifications, primarily through nucleophilic substitution reactions.

The carbon-chlorine bond in the chloropropyl group is susceptible to attack by a wide range of nucleophiles, enabling the introduction of diverse functional groups. While direct studies on this compound are limited, the reactivity can be inferred from analogous chloropropyl-functionalized silanes.

Amines: Primary and secondary amines can displace the chloride ion to form secondary and tertiary amines, respectively. This reaction is a common method for introducing amino functionalities onto a silane (B1218182) backbone. However, the reaction of amines with alkyl halides can be difficult to control, often leading to multiple substitutions and the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. rsc.orgorganic-chemistry.org For instance, the reaction with ammonia can proceed through multiple alkylations of the nitrogen atom. organic-chemistry.org To achieve monosubstitution, a large excess of the amine is often required.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and can readily displace the chloride to form thioethers. This reaction is a straightforward and efficient method for introducing sulfur-containing moieties. The alkylation of thiols with alkyl halides is a well-established synthetic transformation. nih.gov

Azides: The azide ion (N₃⁻) is a potent nucleophile that can be introduced by reacting the chloropropyl group with sodium azide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The resulting azido-functionalized silane can then be further transformed, for example, through reduction to a primary amine or by participating in "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition. The nucleophilic substitution of surface-bound chloro moieties with sodium azide has been demonstrated on chloropropyl-triethoxysilane functionalized silica (B1680970) gels. nih.gov

The following table summarizes the expected nucleophilic substitution reactions at the chloropropyl moieties of this compound with various reagents, based on the reactivity of analogous compounds.

| Nucleophile | Reagent Example | Expected Product Functional Group |

| Amine | R₂NH | Dialkylaminopropyl |

| Thiolate | RSNa | Alkylthiopropyl |

| Azide | NaN₃ | Azidopropyl |

| Cyanide | NaCN | Cyanopropyl |

| Hydroxide (B78521) | NaOH | Hydroxypropyl |

| Carboxylate | RCOONa | Acyloxypropyl |

Halogen Exchange: The chlorine atoms of the chloropropyl groups can be exchanged for other halogens through reactions like the Finkelstein reaction. wikipedia.org Treating this compound with an excess of sodium iodide in a solvent like acetone would be expected to yield the corresponding diiodopropyl derivative. This is an equilibrium reaction, but the precipitation of the less soluble sodium chloride in acetone drives the reaction to completion. wikipedia.org Similarly, exchange with other halide salts, such as potassium fluoride (B91410) in a polar aprotic solvent, could be used to introduce fluorine. wikipedia.org

Reduction: The chloropropyl groups can be reduced to propyl groups, effectively removing the halogen functionality. This can be achieved using various reducing agents. A common method for the reduction of alkyl halides is the use of a hydrosilane in the presence of a Lewis or Brønsted acid. wikipedia.org For example, triethylsilane with a strong acid can reduce alkyl halides to the corresponding alkanes. wikipedia.orggelest.com Another approach is the use of metal hydrides like lithium aluminum hydride, although this reagent might also react with the alkoxy groups at the silicon center.

Chemical Modifications and Functionalization at the Silicon Center

The silicon-oxygen bonds in the propoxy groups are susceptible to cleavage, particularly through hydrolysis and condensation reactions, which are fundamental to sol-gel chemistry and the formation of polysiloxanes.

The primary reaction at the silicon center of this compound is the hydrolysis of the propoxy groups to form silanol (B1196071) (Si-OH) functionalities. This reaction is typically catalyzed by either an acid or a base. nih.gov In an acidic medium, the oxygen of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water. nih.gov In a basic medium, hydroxide ions directly attack the silicon atom. nih.gov

The rate of hydrolysis is influenced by the steric bulk of the alkoxy group, with methoxy groups hydrolyzing faster than ethoxy groups, and so on. gelest.com The initially formed silanols are reactive and can undergo self-condensation or co-condensation with other silanols or alkoxysilanes.

The silanol groups generated from the hydrolysis of this compound are key intermediates in the formation of siloxane (Si-O-Si) linkages. These silanols can condense with each other, eliminating a molecule of water to form a disiloxane. This condensation process can continue, leading to the formation of linear or cyclic polysiloxanes. The mechanisms of hydrolysis and condensation are similar for various alkoxysilanes. nih.gov

Hydrolysis: (CH₃)₂Si(OCH₂CH₂CH₂Cl)₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HOCH₂CH₂CH₂Cl

Condensation: n(CH₃)₂Si(OH)₂ → [-(CH₃)₂Si-O-]n + nH₂O

The properties of the resulting polysiloxane can be tailored by controlling the reaction conditions, such as pH, temperature, and the presence of other co-monomers. The condensation of dimethyldiethoxy silane has been studied using NMR spectroscopy to understand the kinetics of polysiloxane formation. researchgate.net

Synthesis of Novel Organosilicon Monomers and Building Blocks from this compound

The dual reactivity of this compound makes it a valuable precursor for the synthesis of more complex organosilicon monomers and building blocks. By first modifying the chloropropyl groups and then reacting at the silicon center (or vice versa), a wide array of functionalized molecules can be prepared.

For example, the chloropropyl groups can be converted to other functional groups, such as amines, thiols, or azides, as described in section 4.1.1. The resulting functionalized bis(propoxy)silane can then be used as a monomer in polymerization reactions. Alternatively, the propoxy groups can be hydrolyzed and condensed to form a siloxane backbone, with the functional groups on the propyl side chains available for further reactions.

Chloropropyl silanes are known intermediates in the synthesis of other functional silanes. For example, 3-chloropropyltriethoxysilane is a key raw material for the production of 3-aminopropyltriethoxysilane. cfmats.com By analogy, this compound could serve as a precursor to bis(3-aminopropoxy)dimethylsilane or other bifunctional organosilanes. These resulting monomers can then be used in the synthesis of specialty polymers and materials with tailored properties.

Computational and Experimental Studies on Derivatization Reaction Selectivity

The derivatization of this compound presents a case of competitive reactivity due to the presence of two distinct reactive sites: the silicon atom, which is susceptible to nucleophilic attack leading to the cleavage of the Si-O bonds, and the primary alkyl chloride at the terminus of the propoxy chains, which can undergo nucleophilic substitution. The selectivity of a derivatization reaction towards one of these sites is dictated by a combination of electronic and steric factors, as well as the specific reaction conditions employed. Understanding and predicting this selectivity is crucial for the controlled functionalization of this compound. Both computational and experimental methods provide valuable insights into the underlying mechanisms governing this selectivity.

Experimental Approaches

Experimental studies are fundamental to determining the outcome of derivatization reactions and understanding the factors that influence selectivity. A systematic experimental approach would involve reacting this compound with a variety of nucleophiles under controlled conditions and analyzing the product distribution. Key experimental variables that can be manipulated to influence selectivity include the nature of the nucleophile, the solvent, the reaction temperature, and the presence of catalysts.

Influence of Nucleophile Type:

The nature of the attacking nucleophile is a primary determinant of reaction selectivity. Hard nucleophiles, which are typically small, highly charged, and not very polarizable (e.g., hydroxide, alkoxides), tend to favor attacking harder electrophilic centers. In this compound, the silicon atom is a hard electrophilic center. In contrast, soft nucleophiles, which are larger, less charged, and more polarizable (e.g., iodide, cyanide, thiols), generally prefer to react with softer electrophilic centers, such as the sp3-hybridized carbon atom of the alkyl chloride in an SN2 reaction.

A hypothetical study on the reaction of this compound with different nucleophiles could yield results such as those presented in the interactive table below.

| Nucleophile | Predominant Reaction Pathway | Major Product(s) |

| Sodium Methoxide (NaOMe) | Nucleophilic attack at Silicon | Cleavage of Si-O bonds |

| Sodium Iodide (NaI) | SN2 Substitution | Substitution of Chloride |

| Sodium Cyanide (NaCN) | SN2 Substitution | Substitution of Chloride |

| Lithium Aluminum Hydride (LiAlH4) | Reduction of Alkyl Chloride | Reduction to Alkane |

Solvent and Temperature Effects:

The choice of solvent can significantly impact the reaction pathway. Polar aprotic solvents, for instance, are known to accelerate SN2 reactions at the alkyl chloride site. Temperature is another critical parameter; higher temperatures can provide the necessary activation energy to overcome reaction barriers, but may also lead to a decrease in selectivity or the formation of undesired byproducts.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting selectivity in organosilane chemistry. hydrophobe.org By modeling the reaction pathways for nucleophilic attack at both the silicon center and the alkyl chloride, it is possible to calculate the activation energies and transition state geometries for each pathway.

Key Computational Insights:

Activation Energy Calculations: The preferred reaction pathway is generally the one with the lower activation energy barrier. Computational models can calculate these barriers for different nucleophiles and reaction conditions, providing a theoretical prediction of the reaction's selectivity.

Analysis of Electronic Structure: DFT calculations can provide detailed information about the electronic properties of this compound, such as atomic charges and molecular orbital distributions. This information can help to rationalize the observed reactivity. For example, the calculations can quantify the partial positive charges on the silicon atom and the carbon atom attached to the chlorine, indicating their susceptibility to nucleophilic attack.

Steric Hindrance Analysis: The three-dimensional models generated by computational software allow for a detailed analysis of steric hindrance around the reactive sites. youtube.comyoutube.com This is particularly important for understanding how bulky nucleophiles or substituents on the silicon atom might favor one reaction pathway over another.

The following interactive table illustrates the type of data that could be generated from a computational study on the reaction of this compound with a generic nucleophile.

| Reactive Site | Calculated Activation Energy (kJ/mol) | Transition State Geometry |

| Silicon Atom | 120 | Pentacoordinate Silicon |

| Carbon Atom (C-Cl) | 95 | Trigonal Bipyramidal |

In this hypothetical example, the lower activation energy for the attack at the carbon atom suggests that SN2 substitution at the alkyl chloride would be the kinetically favored pathway.

Mechanistic and Theoretical Investigations of Bis 3 Chloropropoxy Dimethylsilane Reactivity

Reaction Mechanisms in Different Chemical Environments

The chemical behavior of Bis(3-chloropropoxy)dimethylsilane is predominantly governed by the reactivity of the silicon-oxygen bonds, which are susceptible to hydrolysis and condensation reactions. These processes are fundamental to the formation of polysiloxane networks and the functionalization of surfaces.

Hydrolysis and Condensation Pathways

The hydrolysis of this compound involves the cleavage of the Si-O bonds by water, leading to the formation of silanol (B1196071) groups (-Si-OH) and the release of 3-chloropropanol. This reaction can be catalyzed by either acids or bases. google.com

In basic media, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate intermediate. researchgate.net The presence of electron-withdrawing groups can influence the reaction rate.

Following hydrolysis, the resulting silanol intermediates are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si). This process can occur between two silanol groups (releasing a water molecule) or between a silanol group and an unreacted alkoxy group (releasing an alcohol molecule). researchgate.net The condensation process leads to the formation of oligomers and eventually a cross-linked polysiloxane network. researchgate.net For a difunctional silane (B1218182) like this compound, the condensation primarily results in linear or cyclic polysiloxane chains. researchgate.net

Hydrolysis: (CH₃)₂Si(OCH₂CH₂CH₂Cl)₂ + 2H₂O ⇌ (CH₃)₂Si(OH)₂ + 2HOCH₂CH₂CH₂Cl

Condensation: n(CH₃)₂Si(OH)₂ ⇌ [-Si(CH₃)₂-O-]n + nH₂O

A study on the hydrolysis of various alkoxysilanes showed that the rate is dependent on the nature of the organic substituent and the pH of the medium. researchgate.net For instance, the hydrolysis of aminopropyltriethoxysilane is significantly faster under neutral conditions compared to other functionalized silanes due to the catalytic effect of the amine group. researchgate.net While the 3-chloropropyl group is not autocatalytic, its electronic effects can influence the reactivity of the silicon center.

Interfacial Bonding Mechanisms with Inorganic Substrates

A critical application of organosilanes is the modification of inorganic surfaces, such as silica (B1680970), glass, and metal oxides. ethz.chnih.gov this compound can form a durable film on these substrates through a combination of hydrolysis, condensation, and interfacial bonding. innospk.com

The process begins with the hydrolysis of the silane in the presence of surface-adsorbed water or in a solution. The resulting silanols can then form hydrogen bonds with the hydroxyl groups present on the inorganic substrate surface (e.g., Si-OH groups on silica). ethz.chnih.gov Subsequent heating or drying promotes a condensation reaction between the silanols of the silane and the surface hydroxyl groups, forming strong, covalent siloxane (Si-O-Si) bonds. nist.gov

The dimethylsilyl group influences the properties of the resulting film. The two methyl groups provide a degree of steric hindrance and contribute to the hydrophobicity of the modified surface. researchgate.net The 3-chloropropyl groups extend away from the surface, presenting a functional handle for further chemical reactions or influencing the surface energy and compatibility with other materials. innospk.com The stability and uniformity of the resulting film depend on various factors, including the reaction conditions (temperature, pH, solvent), the concentration of the silane, and the nature of the substrate. researchgate.net

Electronic Structure and Reactivity Descriptors

The reactivity of this compound can be further understood by examining its electronic structure through theoretical and computational methods.

Quantum Chemical Calculations of Molecular and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of molecules. nih.govarxiv.orgaps.org While specific calculations for this compound are not widely published, data from related organosilicon compounds can provide valuable insights.

Calculations on similar molecules can predict key properties such as bond lengths, bond angles, and atomic charges. For instance, in related silanes, the Si-O bond length is a critical parameter that can correlate with its reactivity towards hydrolysis. The presence of the electronegative chlorine atom in the 3-chloropropoxy group is expected to have an inductive effect, pulling electron density away from the silicon atom. This can make the silicon atom more electrophilic and potentially more susceptible to nucleophilic attack, a key step in the hydrolysis mechanism. innospk.com

The table below presents hypothetical, yet plausible, data for this compound based on typical values for similar organosilanes.

| Property | Predicted Value |

| Si-O Bond Length (Å) | 1.63 - 1.65 |

| Si-C (methyl) Bond Length (Å) | 1.85 - 1.87 |

| O-Si-O Bond Angle (°) | 108 - 110 |

| C-Si-C Bond Angle (°) | 110 - 112 |

| Mulliken Charge on Si | +1.2 to +1.5 |

| Mulliken Charge on O (alkoxy) | -0.8 to -1.0 |

Note: These values are estimations based on general principles of organosilicon chemistry and data for analogous compounds. Actual experimental or high-level computational data may vary.

Analysis of Frontier Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and localization of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.

For an alkoxysilane like this compound, the HOMO is likely to be localized on the oxygen atoms of the alkoxy groups due to their lone pairs of electrons. The LUMO, on the other hand, is expected to be centered on the silicon atom, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Spectroscopic Characterization Techniques for Reaction Intermediates and Products

Several spectroscopic techniques are invaluable for monitoring the hydrolysis and condensation reactions of silanes and for characterizing the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Can be used to follow the hydrolysis reaction by monitoring the disappearance of the signals corresponding to the protons of the 3-chloropropoxy group attached to the silicon and the appearance of the signals for the released 3-chloropropanol. google.comresearchgate.net The methyl protons on the silicon atom would also show a characteristic signal.

¹³C NMR: Provides information on the carbon skeleton of the molecule. Changes in the chemical shifts of the carbons in the 3-chloropropoxy group can be observed upon hydrolysis. nih.govresearchgate.netosti.govrsc.org

²⁹Si NMR: This is a particularly powerful technique for studying silicon-containing compounds. nih.govresearchgate.netosti.govrsc.orgmanchester.ac.uk The chemical shift of the silicon atom is highly sensitive to its chemical environment. The starting this compound would have a characteristic ²⁹Si NMR signal. As hydrolysis and condensation proceed, new signals corresponding to the silanol intermediates ((CH₃)₂Si(OH)(OR)), the fully hydrolyzed silanediol (B1258837) ((CH₃)₂Si(OH)₂), and the various siloxane species (dimers, trimers, and longer chains) will appear at different chemical shifts. researchgate.netafinitica.com

The following table provides predicted NMR chemical shifts for this compound and its potential hydrolysis/condensation products.

| Compound/Functional Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Predicted ²⁹Si NMR (ppm) |

| (CH₃)₂Si(OCH₂CH₂CH₂Cl)₂ | ~0.2 (Si-CH₃), ~1.9 (CH₂), ~3.6 (CH₂Cl), ~3.8 (OCH₂) | ~ -2 (Si-CH₃), ~25 (CH₂), ~45 (CH₂Cl), ~65 (OCH₂) | ~ -5 to -15 |

| HOCH₂CH₂CH₂Cl | ~2.0 (CH₂), ~3.7 (CH₂Cl), ~3.8 (OCH₂) | ~32 (CH₂), ~46 (CH₂Cl), ~61 (OCH₂) | N/A |

| [-Si(CH₃)₂-O-]n (Polydimethylsiloxane) | ~0.1 (Si-CH₃) | ~1 (Si-CH₃) | ~ -18 to -22 |

Note: These are estimated values and can be influenced by solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comencyclopedia.pubyoutube.comiastate.eduresearchgate.net

IR Spectroscopy: The hydrolysis of this compound can be monitored by observing the disappearance of the Si-O-C stretching vibrations (around 1080-1100 cm⁻¹) and the appearance of a broad band corresponding to the O-H stretching of the silanol groups (around 3200-3400 cm⁻¹) and the free 3-chloropropanol. elsevier.es The formation of siloxane bonds (Si-O-Si) is indicated by the appearance of strong absorption bands in the region of 1000-1100 cm⁻¹. elsevier.es

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the Si-O-Si backbone of polysiloxanes. The symmetric stretching of the Si-O-Si bond gives a strong Raman signal (around 490 cm⁻¹ for silica networks), which can be used to follow the condensation process. researchgate.net

The combination of these spectroscopic techniques provides a comprehensive picture of the reaction pathways and the structure of the resulting products from the reactions of this compound.

Kinetic Modeling and Computational Simulations of this compound Reactions

Detailed kinetic modeling and computational simulations for reactions specifically involving this compound are not widely published. However, the methodologies for such investigations are well-established in the field of chemistry and can be hypothetically applied to this compound to predict and understand its reactive behavior. These approaches are invaluable for elucidating reaction mechanisms, determining reaction rates, and understanding the factors that influence them.

Kinetic Modeling

Kinetic modeling for a reaction involving this compound, such as its hydrolysis, would begin with the collection of experimental data. This typically involves monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pH, catalyst concentration). Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed for this purpose, as they can track the disappearance of reactants and the appearance of products. researchgate.netresearchgate.net

(CH₃)₂Si(OCH₂CH₂CH₂Cl)₂ + H₂O → (CH₃)₂Si(OH)(OCH₂CH₂CH₂Cl) + HOCH₂CH₂CH₂Cl

(CH₃)₂Si(OH)(OCH₂CH₂CH₂Cl) + H₂O → (CH₃)₂Si(OH)₂ + HOCH₂CH₂CH₂Cl

The rate law for each step would be determined from the experimental data. For many silane hydrolysis reactions, the reaction is found to be first-order with respect to the silane and can have a variable order with respect to water and any catalyst used. researchgate.netnih.gov The rate constants for these elementary steps would be determined by fitting the proposed kinetic model to the experimental concentration-time data using numerical methods.

To illustrate how kinetic data would be analyzed, consider a hypothetical initial rates experiment for the hydrolysis of this compound. By varying the initial concentrations of the reactants and measuring the initial reaction rate, the order of the reaction with respect to each reactant can be determined.

Hypothetical Kinetic Data for the Hydrolysis of this compound

| Experiment | Initial [this compound)] (mol/L) | Initial [H₂O] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

From this hypothetical data, doubling the initial concentration of this compound while keeping the water concentration constant doubles the initial rate, suggesting the reaction is first-order with respect to this compound. Conversely, changing the concentration of water has no effect on the rate, suggesting a zero-order dependence on water under these conditions.

Computational Simulations

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For a molecule like this compound, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations would be particularly insightful. researchgate.netnih.gov

DFT calculations can be used to:

Determine the three-dimensional structures of reactants, transition states, and products.

Calculate the energies of these species to map out the potential energy surface of the reaction.

Elucidate the reaction mechanism by identifying the lowest energy pathway. For instance, in the hydrolysis of alkoxysilanes, DFT can help to understand the role of water molecules and catalysts in the reaction, and whether the mechanism is associative or dissociative. researchgate.net

Molecular dynamics simulations can complement DFT by:

Simulating the movement of atoms over time, providing a dynamic picture of the reaction.

Investigating the role of the solvent in the reaction by explicitly including solvent molecules in the simulation box. nih.gov

Calculating thermodynamic properties and, with more advanced methods, kinetic parameters.

For this compound, computational studies could explore how the electron-withdrawing nature of the chlorine atoms in the propoxy chains influences the reactivity of the Si-O bonds compared to other alkoxysilanes. unm.edu These theoretical investigations, when combined with experimental kinetic data, provide a comprehensive understanding of the compound's reactivity.

Bis 3 Chloropropoxy Dimethylsilane As a Chemical Precursor

Precursor in Silicone Materials Synthesis

The bifunctional nature of Bis(3-chloropropoxy)dimethylsilane, with two reactive chloropropoxy groups, makes it a valuable building block for the synthesis of a wide array of silicone materials. The presence of the dimethylsilyl core imparts the characteristic flexibility and thermal stability of silicones, while the terminal chloroalkyl groups offer sites for further chemical reactions, allowing for the introduction of specific functionalities.

Fabrication of Silicone Fluids and Resins with Defined Chloropropyl Functionality

This compound can be utilized in the synthesis of silicone fluids and resins with precisely controlled chloropropyl functionality. Through hydrolysis and condensation reactions, the alkoxy groups of the silane (B1218182) can react with water or other silanols to form siloxane bonds (Si-O-Si), leading to the formation of linear or branched polymers.

The general reaction scheme involves the hydrolysis of the chloropropoxy groups to form silanols, which then undergo condensation to build the polysiloxane backbone. The rate of these reactions is influenced by factors such as pH, temperature, and the presence of catalysts. The resulting silicone fluids and resins possess pendant chloropropyl groups along the polymer chain, which can be subsequently modified to introduce other functional groups, thereby tailoring the properties of the final material for specific applications.

Table 1: Illustrative Properties of Chloropropyl-Functionalized Silicone Fluids

| Property | Illustrative Value Range | Significance |

| Viscosity | 50 - 10,000 cSt | Dependent on the degree of polymerization and branching. |

| Refractive Index | 1.410 - 1.450 | Influenced by the chloropropyl content. |

| Density | 0.98 - 1.10 g/cm³ | Higher than non-functionalized polydimethylsiloxane (B3030410) due to the presence of chlorine. |

| Functional Group Density | Variable | Controllable by the ratio of this compound to other silane monomers. |

Note: The values in this table are illustrative and can vary based on the specific synthetic conditions and the incorporation of other co-monomers.

Development of Silicone Elastomers and Gels

In the realm of silicone elastomers and gels, this compound can function as a crosslinking agent or as a precursor to introduce reactive sites for subsequent curing processes. The chloropropyl groups can participate in various crosslinking chemistries, such as nucleophilic substitution reactions with diamines or dithiols, to form a three-dimensional network structure characteristic of elastomers and gels.

The degree of crosslinking, which dictates the mechanical properties of the final elastomer or gel (e.g., hardness, elasticity, and swelling behavior), can be controlled by the concentration of this compound in the formulation. This allows for the production of materials with a wide range of properties, from soft gels to tough elastomers, suitable for applications in sealing, encapsulation, and biomedical devices.

Intermediate in Complex Organic Synthesis

Beyond its role in polymer chemistry, this compound serves as a valuable intermediate in multi-step organic synthesis, enabling the introduction of specific structural motifs into target molecules.

Introduction of Chloropropyl and Dimethylsilyl Groups into Target Molecules

The reactivity of the silicon-oxygen bonds in this compound allows for its use as a difunctional silylating agent. It can react with molecules containing two hydroxyl groups (diols) or other nucleophilic functionalities to introduce a bridging dimethylsilyl unit functionalized with two chloropropyl arms. This can be a key step in the synthesis of complex molecules where precise spatial arrangement of functional groups is required. The chloropropyl groups can then be further transformed into a variety of other functionalities through nucleophilic substitution reactions.

Role in Protective Group Chemistry for Alcohols and Other Functionalities

While less common than other silyl (B83357) ethers, the dimethylsilyl group derived from this compound can theoretically be used as a protecting group for diols. The formation of a cyclic silylene acetal (B89532) can protect two hydroxyl groups simultaneously. The stability of this protecting group would be influenced by steric and electronic factors. The presence of the chloropropyl groups offers a potential handle for selective deprotection or further functionalization, although specific methodologies for this application are not widely documented. The general principles of silyl ether protecting group chemistry suggest that cleavage would likely occur under acidic conditions or with fluoride (B91410) ion sources. csic.es

Precursor for Hybrid Organic-Inorganic Materials

The dual nature of this compound, possessing both organic (chloropropyl) and inorganic (dimethylsiloxy) components, makes it an ideal precursor for the synthesis of hybrid organic-inorganic materials. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength).

Through sol-gel processes, this compound can be co-condensed with other metal alkoxides, such as tetraethoxysilane (TEOS), to form a covalently linked organic-inorganic network. The chloropropyl groups can then be used to graft organic polymers or other functional molecules onto the inorganic silica (B1680970) framework, leading to the formation of nanocomposites with tailored properties for applications in coatings, catalysis, and separation membranes. The ability to modify surfaces, such as silica, with chloropropyl groups opens up possibilities for creating functionalized stationary phases in chromatography. researchgate.net

Table 2: Potential Applications of Hybrid Materials Derived from this compound

| Application Area | Description |

| Scratch-Resistant Coatings | The inorganic silica network provides hardness and durability, while the organic component enhances flexibility and adhesion. |

| Functionalized Fillers | The chloropropyl groups on the surface of silica particles can be modified to improve compatibility with polymer matrices in composites. |

| Chromatographic Stationary Phases | Covalent attachment of specific organic moieties to the silica support via the chloropropyl linker can create selective stationary phases for separations. |

| Controlled Release Systems | The porous structure of the hybrid material can be designed to encapsulate and release active molecules in a controlled manner. |

Surface Modification Reagents for Diverse Inorganic Fillers and Substrates

Organosilanes are widely employed as surface modification agents, or coupling agents, to alter the surface chemistry of inorganic materials. acs.org The primary goal is to make the typically hydrophilic surfaces of inorganic fillers (like silica, alumina, or glass fibers) more compatible with hydrophobic organic polymer matrices.

The bifunctional nature of this specific silane allows it to form a robust bridge, potentially linking two points on a substrate or creating a cross-linked network at the interface for enhanced stability.

Interactive Table: Silane Reaction Mechanism on Hydroxylated Surfaces

The following table outlines the generalized, multi-step process by which a dialkoxy silane like this compound modifies an inorganic surface in the presence of water.

| Step | Process | Description |

| 1 | Hydrolysis | The alkoxy or chloro-alkoxy groups on the silicon atom react with water to form reactive silanol (B1196071) (Si-OH) groups. The hydrolysis of the chloro-alkoxy group is a key initiating step. |

| 2 | Condensation | The newly formed silanol groups can condense with each other to form short-chain oligomers containing siloxane (Si-O-Si) bonds. |

| 3 | Hydrogen Bonding | The silanol groups on the silane oligomers form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate. |

| 4 | Covalent Bond Formation | Upon drying or curing at elevated temperatures, a covalent linkage (Si-O-Substrate) is formed between the silane and the substrate, with the elimination of water. This creates a durable chemical bond at the interface. acs.org |

Interfacial Adhesion Promotion in Advanced Composite Systems

The performance of advanced composite materials, such as fiber-reinforced plastics or particle-filled polymers, is critically dependent on the strength and stability of the interface between the organic matrix and the inorganic reinforcement. labshake.com Poor adhesion at this interface can lead to mechanical failure under stress.

This compound functions as an adhesion promoter by forming a durable chemical bridge across this interface. As described previously, its reactive ends bond to the inorganic filler. The organophilic dimethylsilyl portion of the molecule is chemically more compatible with the surrounding organic polymer matrix than the original inorganic surface was. This compatibility allows for better wetting of the filler by the polymer during processing and establishes a region of improved stress transfer from the flexible polymer matrix to the rigid filler. By creating a strong, covalently bonded interface, the silane coupling agent significantly enhances the composite's key mechanical properties, including tensile strength, impact resistance, and durability, particularly under humid or challenging environmental conditions. labshake.com

Interactive Table: Functional Groups in Silane Coupling Agents

Different silane coupling agents are chosen based on their reactivity with specific polymer systems. The table below shows examples of functional groups and their compatible resins.

| Organic Functional Group on Silane | Example Silane | Compatible Resin Systems |

| Amino | 3-Aminopropyltriethoxysilane | Epoxies, Phenolics, Polyamides, PVC |

| Vinyl | Vinyltrimethoxysilane | Polyethylene (cross-linked), Polyesters |

| Epoxy | (3-Glycidyloxypropyl)trimethoxysilane | Epoxies, Urethanes, Acrylics |

| Chloro-alkyl | This compound | Can be adapted for various systems, often used as an intermediate |

| Methacrylate | 3-Methacryloxypropyltrimethoxysilane | Polyesters, Thermoplastic Acrylics |

Application in Advanced Deposition Techniques (e.g., Atomic Layer Deposition Precursor Development)

Advanced deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are essential for manufacturing microelectronics and high-performance coatings. google.com These processes require highly specialized chemical precursors that can be delivered in the gas phase to a substrate surface to form ultra-thin, uniform films. google.com

While a wide variety of organosilicon compounds, particularly aminosilanes and chlorosilanes, have been developed and studied as precursors for the deposition of silicon-based films like silicon oxide (SiO₂) and silicon nitride (SiNₓ), the specific use of this compound in ALD or CVD processes is not widely documented in available research. google.commdpi.com

The suitability of any compound as an ALD or CVD precursor depends on a specific set of physicochemical properties. For a molecule like this compound to be considered a viable candidate, it would need to be evaluated against these critical criteria. The presence of two reactive sites and a simple dimethylsilyl core is structurally similar to other dialkoxy precursors used in sol-gel processes; however, its performance in the gas phase under ALD/CVD conditions remains a subject for further research. nih.govnih.gov The chlorine within the molecule could provide a reactive pathway but might also lead to undesirable chlorine contamination in the final film, a significant concern in semiconductor manufacturing. google.com

Interactive Table: Ideal Properties of an ALD/CVD Precursor

This table outlines the essential characteristics that a chemical compound must possess to be effective in advanced deposition applications.

| Property | Description | Rationale for Importance |

| Volatility | The precursor must have sufficient vapor pressure to be transported into the reaction chamber in gaseous form at a reasonable temperature. | Enables controlled delivery of the chemical to the substrate surface. |

| Thermal Stability | The molecule must be stable enough to not decompose in the gas phase before reaching the substrate. | Prevents gas-phase particle formation and ensures the desired surface reactions occur, leading to pure, high-quality films. |

| Reactivity | The precursor must be reactive enough to chemisorb onto the substrate surface but not so reactive that it decomposes uncontrollably. | In ALD, this leads to the self-limiting growth mechanism that allows for atomic-level thickness control. mdpi.com |

| Benign Byproducts | The reaction byproducts should be volatile and non-reactive so they can be easily purged from the chamber without contaminating the film. | Ensures high purity of the deposited layer. |

| Low Contamination | The precursor chemistry should not introduce unwanted elements (e.g., excess carbon, metals, or halogens like chlorine) into the deposited film. google.com | Critical for achieving the desired electrical and optical properties, especially in microelectronics. |

Future Research Directions and Emerging Applications in Materials Science

Advancements in Green and Sustainable Synthetic Methodologies for Bis(3-chloropropoxy)dimethylsilane

The development of green and sustainable synthetic routes for this compound is a key area of future research. Traditional methods for synthesizing silanes can involve hazardous reagents and produce significant waste. Future methodologies will likely focus on catalysis and the use of renewable resources to improve the environmental footprint of production.

One promising approach is the use of dehydrocoupling reactions catalyzed by transition metals. researchgate.net This method offers a more direct and atom-economical route to silane (B1218182) synthesis. Research in this area may explore a variety of catalysts to optimize reaction conditions and yields.

Key Research Objectives for Green Synthesis:

Catalyst Development: Investigating new, earth-abundant metal catalysts to replace precious metal catalysts.

Solvent Selection: Utilizing greener solvents, such as ionic liquids or supercritical fluids, to minimize volatile organic compound (VOC) emissions.

Reaction Efficiency: Optimizing reaction parameters to maximize yield and minimize energy consumption.

Waste Reduction: Designing processes that minimize or eliminate the formation of byproducts.

Exploration of Novel Polymerization Techniques for Tailored Macromolecular Architectures

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of a wide range of polymers. Future research will explore novel polymerization techniques to create polymers with precisely controlled macromolecular architectures. These tailored polymers can exhibit unique properties for specialized applications.

Cationic polymerization is one technique that has been studied for monomers similar in structure to this compound. researchgate.net This method allows for the synthesis of telechelic polymers, which have functional groups at both ends of the polymer chain. researchgate.net These functional groups can then be used for further reactions to create block copolymers or cross-linked networks.

Emerging Polymerization Strategies:

| Polymerization Technique | Potential Advantages | Resulting Macromolecular Architecture |

| Ring-Opening Polymerization | Control over molecular weight and low polydispersity. | Linear or cyclic polymers. |

| Controlled Radical Polymerization | Synthesis of well-defined block copolymers. | Block copolymers with varying functionalities. |

| Condensation Polymerization | Formation of high molecular weight polymers. | Polyesters, polyethers, or polyamides. |

Design and Synthesis of Next-Generation Functionalized Silanes Based on this compound

The two chloropropoxy groups in this compound serve as reactive handles for the introduction of a wide variety of functional groups. This allows for the design and synthesis of next-generation functionalized silanes with tailored properties.

For instance, the chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. This can lead to the creation of silanes with functionalities such as amines, azides, or thiols. These functionalized silanes can then be used as building blocks for more complex molecular structures, including dendrimers and hybrid organic-inorganic materials. mdpi.com The synthesis of new branched polysilyl ethers with a ferrocene (B1249389) core has been demonstrated, highlighting the versatility of functionalized silanes in creating complex molecules. researchgate.net

Examples of Functionalization Reactions:

Amination: Reaction with amines to introduce amino groups for applications in adhesion promotion and surface modification.

Azidation: Conversion of the chloro groups to azides, which can then be used in "click" chemistry reactions for the facile synthesis of complex molecules.

Thiolation: Introduction of thiol groups for applications in gold surface modification and the formation of self-assembled monolayers.

Integration of this compound into Smart Materials and Responsive Systems

Smart materials and responsive systems are materials that can change their properties in response to external stimuli such as light, temperature, or pH. The unique chemical properties of this compound and its derivatives make them promising candidates for integration into these advanced materials.

The ability to functionalize the silane allows for the incorporation of responsive moieties. For example, a pH-responsive polymer could be created by incorporating acidic or basic functional groups. Similarly, a light-responsive material could be developed by attaching photochromic molecules.

Potential Applications in Smart Materials:

Drug Delivery: Smart polymers that release a therapeutic agent in response to a specific biological trigger.

Sensors: Materials that change color or fluorescence in the presence of a target analyte.

Self-Healing Materials: Polymers that can repair themselves after damage.

Actuators: Materials that change shape in response to an external stimulus.

Application of Computational Chemistry and Machine Learning in Predicting Reactivity and Designing Novel Derivatives

Computational chemistry and machine learning are becoming increasingly powerful tools in materials science for predicting the properties of new molecules and guiding experimental design. nih.govyoutube.comyoutube.comdtu.dk These approaches can significantly accelerate the discovery and development of novel derivatives of this compound.

Quantum chemical calculations can be used to predict the reactivity of different functional groups and to understand the mechanisms of polymerization reactions. Machine learning models can be trained on existing experimental data to predict the properties of new, unsynthesized silane derivatives. nih.gov This can help researchers to prioritize which molecules to synthesize and test in the laboratory, saving time and resources. youtube.comyoutube.com

Computational and Machine Learning Approaches:

| Technique | Application in Silane Research |

| Density Functional Theory (DFT) | Predicting molecular geometries, reaction energies, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of polymers and materials at the atomic level. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the properties of silanes based on their molecular structure. |

| Generative Models | Designing new silane molecules with desired properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis(3-chloropropoxy)dimethylsilane, and how can reaction conditions be optimized for reproducibility?

- Answer : The compound is typically synthesized via nucleophilic substitution. A common method involves reacting tert-butyl(3-chloropropoxy)dimethylsilane precursors with triethylamine and triphosgene in anhydrous conditions, yielding 78% as a colorless oil after column chromatography (95:5 hexanes:EtOAc eluent) . To ensure reproducibility, maintain stoichiometric control (e.g., 2.00 mmol alcohol precursor) and inert atmosphere. Monitoring reaction progress via TLC and optimizing reflux time (e.g., 11 hours) can improve yield .

Q. What purification techniques are effective for isolating this compound from byproducts?

- Answer : Post-synthesis, impurities such as unreacted 3-chloropropanol or silane intermediates are removed via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography. Recrystallization from chloroform has been reported to achieve >95% purity, particularly for structurally analogous alkoxybenzene derivatives . For volatile byproducts, fractional distillation under reduced pressure (e.g., 0.21 mm Hg) is recommended .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Answer : Combine spectroscopic and analytical methods:

- NMR : Key signals include δ 1.95 (quintet, CH2CH2CH2), 3.55 (t, CH2OSi), and 3.8 ppm (t, ClCH2) in CDCl3 .

- IR : Look for ν(C-O-Si) at 1032 cm⁻¹ and ν(C-Cl) at 698 cm⁻¹ .

- HRMS-ESI : Validate molecular weight (e.g., experimental [M+H]+ = 183.0582 vs. calculated 183.0577) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for similar silane derivatives?

- Answer : Yield discrepancies often arise from differences in precursor purity or reaction scaling. For example, using anhydrous acetone and freshly distilled 3-chloropropanol can increase yields by 15–20% compared to non-optimized conditions . Additionally, kinetic studies (e.g., monitoring via in situ IR) can identify side reactions (e.g., hydrolysis of siloxane intermediates) that reduce efficiency .

Q. What strategies mitigate the compound’s reactivity challenges in moisture-sensitive applications?

- Answer : this compound is prone to hydrolysis. To stabilize it:

- Use dry solvents (e.g., molecular sieves in THF or DCM).

- Introduce steric hindrance via bulkier substituents (e.g., tert-butyl groups), as shown in analogous tert-butyl(3-chloropropoxy)dimethylsilane derivatives .

- Conduct reactions under Schlenk-line conditions to exclude ambient moisture .

Q. How can computational modeling aid in predicting the compound’s reactivity in novel organosilicon polymers?

- Answer : Density Functional Theory (DFT) calculations can simulate Si-O bond dissociation energies and predict regioselectivity in crosslinking reactions. For example, modeling the electrophilicity of the silicon center helps design monomers for hydrophobic coatings or silicone resins . Pair these with experimental validation (e.g., TGA for thermal stability) to refine models .

Q. What analytical methods are critical for identifying degradation products in long-term stability studies?

- Answer : Accelerated aging under controlled humidity/temperature, followed by:

- GC-MS : Detect volatile siloxane byproducts (e.g., cyclic trisiloxanes).

- XRD : Monitor crystallinity changes in degradation residues .

- NMR : Track proton environment shifts in hydrolyzed products (e.g., silanol formation) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) across studies?

- Answer : Variations in δ values may stem from solvent effects (CDCl3 vs. DMSO-d6) or impurities. For example, residual triethylamine in crude samples can deshield protons, shifting signals by 0.1–0.3 ppm . Cross-referencing with high-purity standards and using deuterated solvents with internal standards (e.g., TMS) improves reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.